Cas no 1260867-69-3 (4-(3-chloro-2,6-difluorophenyl)piperidine)

4-(3-Chloro-2,6-difluorophenyl)piperidine is a fluorinated piperidine derivative with a chloro-difluorophenyl substituent, offering unique structural and electronic properties for pharmaceutical and agrochemical applications. Its halogenated aromatic ring enhances lipophilicity and metabolic stability, making it a valuable intermediate in drug discovery, particularly for CNS-targeting compounds. The piperidine core provides conformational flexibility, facilitating interactions with biological targets. The chloro and fluoro substituents enable selective functionalization, supporting further derivatization. This compound is suitable for use in medicinal chemistry research, where its balanced reactivity and stability are advantageous for developing novel bioactive molecules. High-purity grades ensure reproducibility in synthesis and biological studies.
4-(3-chloro-2,6-difluorophenyl)piperidine structure
1260867-69-3 structure
Product name:4-(3-chloro-2,6-difluorophenyl)piperidine
CAS No:1260867-69-3
MF:C11H12ClF2N
MW:231.66948890686
CID:6287805
PubChem ID:84695151

4-(3-chloro-2,6-difluorophenyl)piperidine Chemical and Physical Properties

Names and Identifiers

    • 4-(3-chloro-2,6-difluorophenyl)piperidine
    • EN300-1985562
    • 1260867-69-3
    • Inchi: 1S/C11H12ClF2N/c12-8-1-2-9(13)10(11(8)14)7-3-5-15-6-4-7/h1-2,7,15H,3-6H2
    • InChI Key: FFMCCKZMVMBVLD-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C(=C1F)C1CCNCC1)F

Computed Properties

  • Exact Mass: 231.0626334g/mol
  • Monoisotopic Mass: 231.0626334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 209
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12Ų
  • XLogP3: 2.9

4-(3-chloro-2,6-difluorophenyl)piperidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1985562-10.0g
4-(3-chloro-2,6-difluorophenyl)piperidine
1260867-69-3
10g
$5590.0 2023-05-26
Enamine
EN300-1985562-0.25g
4-(3-chloro-2,6-difluorophenyl)piperidine
1260867-69-3
0.25g
$840.0 2023-09-16
Enamine
EN300-1985562-2.5g
4-(3-chloro-2,6-difluorophenyl)piperidine
1260867-69-3
2.5g
$1791.0 2023-09-16
Enamine
EN300-1985562-0.5g
4-(3-chloro-2,6-difluorophenyl)piperidine
1260867-69-3
0.5g
$877.0 2023-09-16
Enamine
EN300-1985562-1g
4-(3-chloro-2,6-difluorophenyl)piperidine
1260867-69-3
1g
$914.0 2023-09-16
Enamine
EN300-1985562-5.0g
4-(3-chloro-2,6-difluorophenyl)piperidine
1260867-69-3
5g
$3770.0 2023-05-26
Enamine
EN300-1985562-0.1g
4-(3-chloro-2,6-difluorophenyl)piperidine
1260867-69-3
0.1g
$804.0 2023-09-16
Enamine
EN300-1985562-1.0g
4-(3-chloro-2,6-difluorophenyl)piperidine
1260867-69-3
1g
$1299.0 2023-05-26
Enamine
EN300-1985562-0.05g
4-(3-chloro-2,6-difluorophenyl)piperidine
1260867-69-3
0.05g
$768.0 2023-09-16
Enamine
EN300-1985562-10g
4-(3-chloro-2,6-difluorophenyl)piperidine
1260867-69-3
10g
$3929.0 2023-09-16

Additional information on 4-(3-chloro-2,6-difluorophenyl)piperidine

Introduction to 4-(3-Chloro-2,6-difluorophenyl)piperidine (CAS No. 1260867-69-3)

4-(3-Chloro-2,6-difluorophenyl)piperidine, also known by its CAS number 1260867-69-3, is a versatile compound with significant applications in the pharmaceutical and chemical industries. This compound is characterized by its unique chemical structure, which includes a piperidine ring substituted with a 3-chloro-2,6-difluorophenyl group. The combination of these functional groups imparts specific properties that make it a valuable intermediate in the synthesis of various pharmaceuticals and research chemicals.

The chemical formula of 4-(3-chloro-2,6-difluorophenyl)piperidine is C12H12ClF2N, and its molecular weight is approximately 255.68 g/mol. The compound is typically a white crystalline solid at room temperature and is soluble in common organic solvents such as methanol, ethanol, and dichloromethane. Its physical and chemical properties have been extensively studied, and it has been found to exhibit good stability under a variety of conditions.

In the pharmaceutical industry, 4-(3-chloro-2,6-difluorophenyl)piperidine has gained attention due to its potential as an intermediate in the synthesis of drugs targeting various therapeutic areas. One notable application is in the development of central nervous system (CNS) drugs, where the compound's ability to modulate neurotransmitter systems has been explored. Recent studies have shown that derivatives of this compound can exhibit potent activity as serotonin reuptake inhibitors (SRIs) and dopamine receptor modulators, making them promising candidates for the treatment of depression, anxiety disorders, and other neuropsychiatric conditions.

Beyond CNS applications, 4-(3-chloro-2,6-difluorophenyl)piperidine has also been investigated for its potential in cancer research. Preclinical studies have demonstrated that certain derivatives of this compound can inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. For example, one study published in the Journal of Medicinal Chemistry reported that a derivative of 4-(3-chloro-2,6-difluorophenyl)piperidine showed significant antiproliferative activity against breast cancer cells by inhibiting the PI3K/AKT signaling pathway.

The synthetic accessibility of 4-(3-chloro-2,6-difluorophenyl)piperidine has also contributed to its widespread use in drug discovery and development. Several efficient synthetic routes have been developed to produce this compound on both laboratory and industrial scales. One common method involves the reaction of 3-chloro-2,6-difluorobenzaldehyde with piperidine under reductive amination conditions. This approach provides high yields and excellent purity, making it suitable for large-scale production.

In addition to its pharmaceutical applications, 4-(3-chloro-2,6-difluorophenyl)piperidine has found use in other areas of chemical research. For instance, it serves as a valuable building block in the synthesis of complex organic molecules and materials science applications. Its unique electronic properties make it an attractive candidate for the development of new materials with enhanced optical and electronic characteristics.

The safety profile of 4-(3-chloro-2,6-difluorophenyl)piperidine has also been evaluated in various studies. While it is generally considered safe for use in laboratory settings when proper handling procedures are followed, it is important to note that exposure to high concentrations or prolonged exposure may pose health risks. Therefore, appropriate personal protective equipment (PPE) should be used when handling this compound.

In conclusion, 4-(3-chloro-2,6-difluorophenyl)piperidine (CAS No. 1260867-69-3) is a multifaceted compound with a wide range of applications in pharmaceuticals and chemical research. Its unique chemical structure and versatile synthetic routes make it an invaluable tool for scientists working in drug discovery and materials science. As research continues to uncover new properties and applications of this compound, its importance in these fields is likely to grow even further.

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